molecular formula C7H12ClNO3 B1299768 Methyl 4-oxopiperidine-3-carboxylate hydrochloride CAS No. 71486-53-8

Methyl 4-oxopiperidine-3-carboxylate hydrochloride

Cat. No. B1299768
CAS RN: 71486-53-8
M. Wt: 193.63 g/mol
InChI Key: NMAACQILAGCQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06664271B1

Procedure details

This compound may be prepared in the same manner as ethyl 1-benzoyl-3-piperidinecarboxylate, starting with commercially available methyl 4-oxo-3-piperidinecarboxylate hydrochloride, diisopropylethylaamine and commercially available benzyl chloroformate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N1CCCC(C(OCC)=O)C1)(=O)C1C=CC=CC=1.Cl.[O:21]=[C:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH:23]1[C:28]([O:30][CH3:31])=[O:29].Cl[C:33]([O:35][CH2:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1)=[O:34]>>[CH2:36]([O:35][C:33]([N:25]1[CH2:26][CH2:27][C:22](=[O:21])[CH:23]([C:28]([O:30][CH3:31])=[O:29])[CH2:24]1)=[O:34])[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CC(CCC1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O=C1C(CNCC1)C(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(C(CC1)=O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.